![molecular formula C27H31N5O3 B1223936 (4-Tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone](/img/structure/B1223936.png)
(4-Tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone is a member of piperazines.
Scientific Research Applications
Synthesis Techniques and Derivatives : Research has focused on the synthesis and properties of compounds similar to this one. For instance, Kaur and Kumar (2018) described an efficient one-pot synthesis procedure for related pyrrole derivatives (Kaur & Kumar, 2018). Additionally, Eckhardt et al. (2020) studied the structural characterization of a side product in the synthesis of a related benzothiazinone, highlighting the compound's relevance in synthesizing new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Anticancer Potential : Some derivatives of the compound have shown promise in anticancer research. Vinaya et al. (2011) synthesized derivatives and found that certain compounds exhibited antiproliferative activity against human leukemia cells (Vinaya et al., 2011).
Neuroprotective Activity : Largeron et al. (2001) explored the neuroprotective activity of related compounds, highlighting their potential in models of brain damage mimicking the lesions underlying cerebral palsy (Largeron et al., 2001).
Enzyme Inhibitory and Antibacterial Properties : Nagaraj et al. (2018) synthesized novel derivatives with significant antibacterial activity against human pathogenic bacteria (Nagaraj et al., 2018). Moreover, Abbasi et al. (2019) presented a series of derivatives exhibiting considerable inhibitory activity against the α-glucosidase enzyme (Abbasi et al., 2019).
Potential Therapeutic Agents : Research by Hussain et al. (2017) on derivatives of this compound indicated their potential as therapeutic agents, showing good enzyme inhibitory activity and suggesting their utility in pharmaceutical applications (Hussain et al., 2017).
Properties
Molecular Formula |
C27H31N5O3 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H31N5O3/c1-27(2,3)22-8-6-21(7-9-22)26(33)31-15-13-30(14-16-31)23-10-11-25(32(34)35)24(17-23)29-19-20-5-4-12-28-18-20/h4-12,17-18,29H,13-16,19H2,1-3H3 |
InChI Key |
YTXIGRAWLJNIIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CN=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


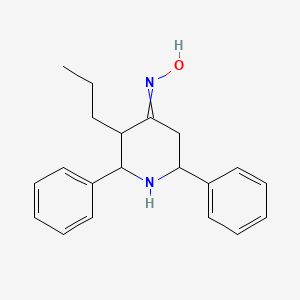

![2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile](/img/structure/B1223858.png)
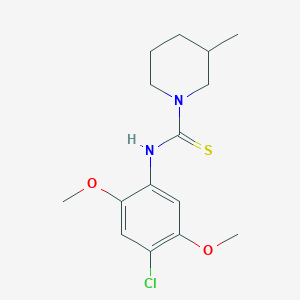
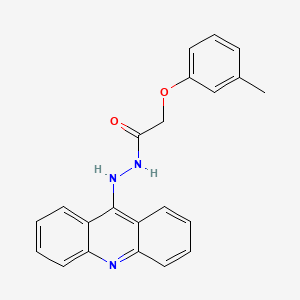
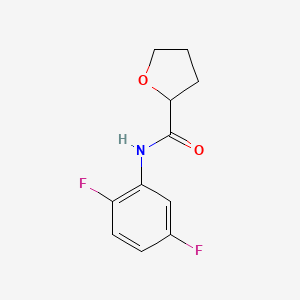
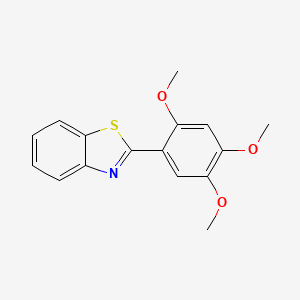
![2-(Phenylmethyl)-5-[4-(phenylmethyl)-1-piperidinyl]-4-oxazolecarbonitrile](/img/structure/B1223865.png)
![2-[4-[(4-Fluorophenyl)sulfonyl-methylamino]phenoxy]acetic acid](/img/structure/B1223866.png)
![(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1223868.png)
![N-[(3-benzamidoanilino)-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1223870.png)
![2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B1223872.png)
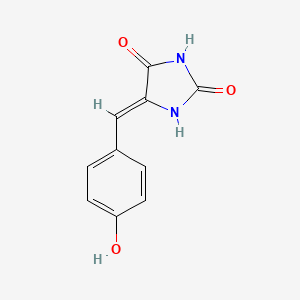
![2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1223876.png)
